2,3,7,8-Tetramethoxydibenzofuran
2,3,7,8-Tetramethoxydibenzofuran
Brand Name:
Vulcanchem
CAS No.:
109881-52-9
VCID:
VC20748838
InChI:
InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3
SMILES:
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC
Molecular Formula:
C16H16O5
Molecular Weight:
288.29 g/mol
2,3,7,8-Tetramethoxydibenzofuran
CAS No.: 109881-52-9
Cat. No.: VC20748838
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109881-52-9 |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | 2,3,7,8-tetramethoxydibenzofuran |
| Standard InChI | InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 |
| Standard InChI Key | IGGYWIWIIDEXTQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator